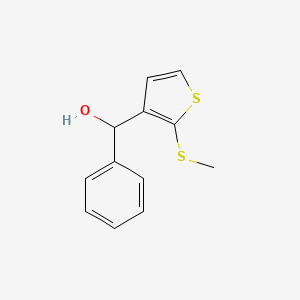
(2-(Methylthio)thiophen-3-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Methylthio)thiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C12H12OS2 It is a member of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)thiophen-3-yl)(phenyl)methanol typically involves the reaction of thiophene derivatives with phenylmethanol under specific conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a thiophene derivative to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Methylthio)thiophen-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or iodine (I2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(Methylthio)thiophen-3-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and antioxidant properties. Researchers are investigating its use as a lead compound for the development of new drugs targeting bacterial and fungal infections.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of (2-(Methylthio)thiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the activity of enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of bacterial enzymes, disrupting essential metabolic pathways and leading to the death of the microorganism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle with similar aromatic properties.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
(2-(Methylthio)thiophen-3-yl)methanol: A closely related compound with a similar structure but lacking the phenyl group.
Uniqueness
(2-(Methylthio)thiophen-3-yl)(phenyl)methanol is unique due to the presence of both the thiophene and phenyl groups, which confer distinct electronic and steric properties
Eigenschaften
Molekularformel |
C12H12OS2 |
|---|---|
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
(2-methylsulfanylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C12H12OS2/c1-14-12-10(7-8-15-12)11(13)9-5-3-2-4-6-9/h2-8,11,13H,1H3 |
InChI-Schlüssel |
VWOTUKLAAYOHSA-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CS1)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


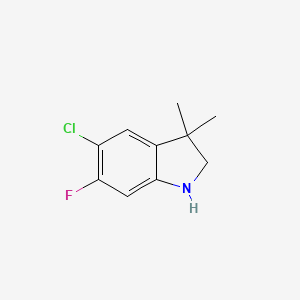

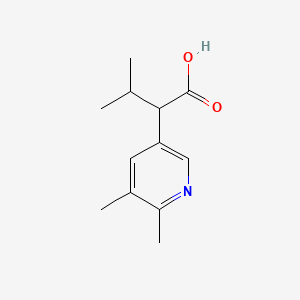
![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13081284.png)
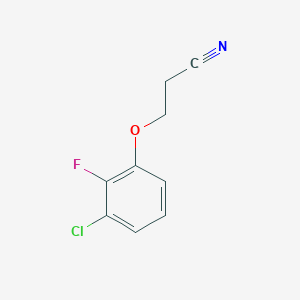

![3-bromo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13081295.png)
![5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081301.png)
![6-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13081308.png)
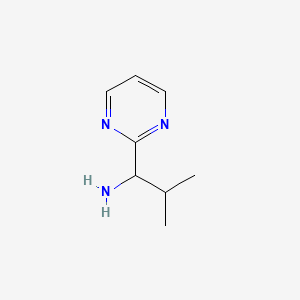
![5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081324.png)
![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)
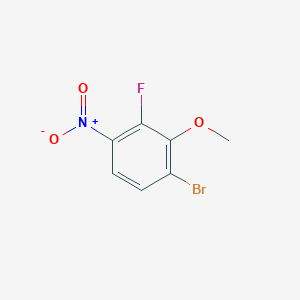
![2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)
